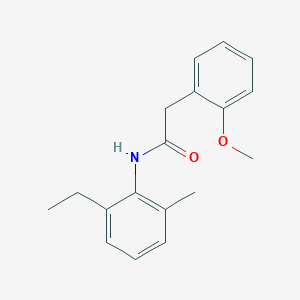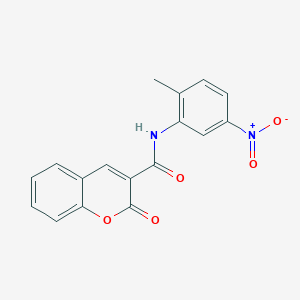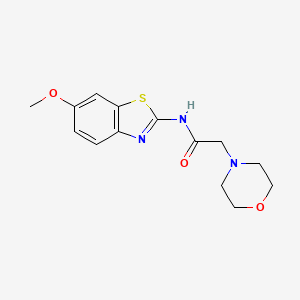![molecular formula C15H15N5S B5535905 5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the compound of interest involves multi-step reaction sequences starting from basic heterocyclic scaffolds such as pyrrole. A notable method includes the Fridel-Crafts reaction, hydrazinolysis, and subsequent intramolecular cyclization processes. The synthesis pathways often aim to introduce specific functional groups that confer desired properties on the final compounds (Gotsulya et al., 2018).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various analytical techniques, including 1H NMR spectroscopy, elemental analysis, and chromatographic methods. These analyses help establish the presence of specific structural features, such as the triazole ring and substituted phenyl groups, which are crucial for the compound's activity and properties (Gotsulya et al., 2018).
Chemical Reactions and Properties
The reactivity of these triazole derivatives often involves nucleophilic substitution reactions, enabling the introduction of various alkyl or aryl groups. This functional versatility is key to exploring their biological activities and physicochemical properties. The intramolecular interactions and the presence of multiple heteroatoms within the molecule significantly influence its reactivity and binding capabilities (Hotsulia, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, are directly influenced by the molecular structure and substitution patterns on the triazole ring. These properties are essential for determining the compound's suitability for various applications, including drug development and material science (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and redox potential, are pivotal in defining the interactions of these compounds with biological targets or chemical reagents. These properties are influenced by the heterocyclic core and the nature of the substituents, which can be tailored to achieve desired chemical reactivities or biological activities (Hotsulia, 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the most prominent applications of 1,2,4-triazole derivatives, including structures similar to the compound , is their antimicrobial activity. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against tested strains. This suggests that derivatives of 1,2,4-triazole, including the compound , may hold potential as antimicrobial agents, offering a pathway for the development of new therapeutic options for treating infections (Bayrak et al., 2009).
Anticorrosive Agents
Another significant application is in the field of corrosion inhibition. Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds, including structures analogous to the discussed compound, effectively protect mild steel against corrosion, highlighting their potential as anticorrosive agents in industrial applications (Ansari et al., 2014).
Analgesic and Antioxidant Properties
The triazole derivatives are also explored for their analgesic and antioxidant properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and screened them for in vivo analgesic and in vitro antioxidant activities. This research demonstrates the compound's potential in developing new analgesic and antioxidant medications, indicating a broad spectrum of pharmacological applications (Karrouchi et al., 2016).
Molecular Docking Studies
Molecular docking studies are instrumental in predicting the interaction of triazole derivatives with biological targets. Hotsulia (2019) optimized the synthesis of S-alkylderivatives of 1,2,4-triazole-3-thiol containing pyrrole and indole fragments and performed molecular docking studies. These studies help understand the compound's potential interactions with various enzymes and receptors, paving the way for their application in drug development (Hotsulia, 2019).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-11-5-7-12(8-6-11)14-17-18-15(21)20(14)16-10-13-4-3-9-19(13)2/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSXCOIWZOLMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)



![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
